

Physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-(2-oxopropyl)benzoate*

Cat. No.: B1342161

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 4-(2-oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl 4-(2-oxopropyl)benzoate**, a compound of interest in synthetic and medicinal chemistry. This document outlines the key identifiers, predicted and available physical characteristics, and spectroscopic data for this molecule. Detailed experimental protocols for its synthesis via Fischer esterification, subsequent purification by column chromatography, and analysis by High-Performance Liquid Chromatography (HPLC) are provided. Additionally, the known chemical reactivity and potential biological significance, based on related structures, are discussed.

Introduction

Ethyl 4-(2-oxopropyl)benzoate is a benzoate ester derivative with a ketone functional group. Its structure presents multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules, including novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to support further research and development.

Core Properties

A summary of the fundamental identifiers and physical properties of **Ethyl 4-(2-oxopropyl)benzoate** is presented below.

Identifiers and General Properties

Property	Value	Reference
CAS Number	73013-51-1	[1] [2]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1]
Molecular Weight	206.24 g/mol	[1]
InChI Key	RJNSZJDYXNBUEF-UHFFFAOYSA-N	[1]

Physical Properties

Experimental data for the physical properties of **Ethyl 4-(2-oxopropyl)benzoate** are not readily available in the surveyed literature. The following table provides predicted data and values for the closely related compound, ethyl benzoate, for reference.

Property	Ethyl 4-(2-oxopropyl)benzoate (Predicted/Unavailable)	Ethyl Benzoate (Experimental)	Reference
Melting Point	Data not available	-34 °C	[3]
Boiling Point	Data not available	212 °C	[3]
Density	Data not available	1.045 g/cm ³	[3]
Solubility	Data not available	Insoluble in water; soluble in organic solvents	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Ethyl 4-(2-oxopropyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the chemical environment of the protons and carbons within the molecule.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.95	d	2H, Aromatic
~7.25	d	2H, Aromatic
~4.35	q	2H, -OCH ₂ CH ₃
~3.70	s	2H, -CH ₂ C(O)-
~2.20	s	3H, -C(O)CH ₃
~1.38	t	3H, -OCH ₂ CH ₃

¹³C NMR (Predicted)[\[1\]](#)

Chemical Shift (ppm)	Assignment
~206	Ketone C=O
~166	Ester C=O
~144	Aromatic C
~130	Aromatic C
~129	Aromatic CH
~128	Aromatic CH
~61	-OCH ₂ CH ₃
~50	-CH ₂ C(O)-
~30	-C(O)CH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups.

Frequency (cm ⁻¹)	Functional Group
~1720	Ester C=O stretch
~1715	Ketone C=O stretch
~1270	C-O stretch (ester)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 206.24.

Synthesis and Purification

The primary route for the synthesis of **Ethyl 4-(2-oxopropyl)benzoate** is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with ethanol.[\[1\]](#)

Experimental Protocol: Fischer Esterification

This protocol is based on general Fischer esterification procedures.

Materials:

- 4-(2-oxopropyl)benzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-oxopropyl)benzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

- Crude **Ethyl 4-(2-oxopropyl)benzoate**
- Silica gel (230-400 mesh)
- Ethyl acetate
- Hexanes

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect fractions and monitor by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Ethyl 4-(2-oxopropyl)benzoate**.

Analytical Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of **Ethyl 4-(2-oxopropyl)benzoate**.

Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

Procedure:

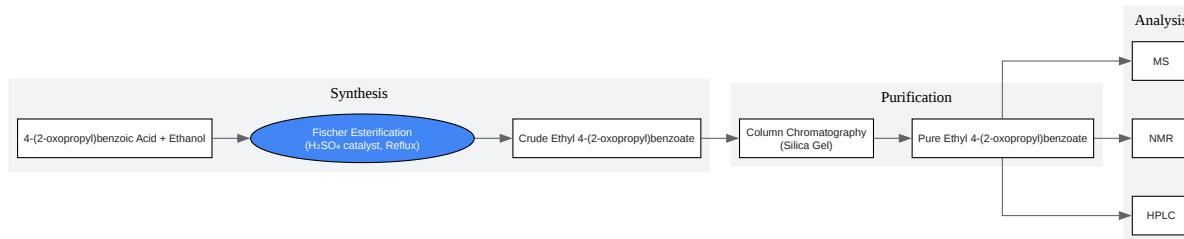
- Prepare a standard solution of the purified compound of known concentration in the mobile phase.
- Dissolve the sample to be analyzed in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Analyze the resulting chromatograms to determine the retention time and purity of the sample.

Chemical Reactivity

Ethyl 4-(2-oxopropyl)benzoate possesses two key reactive sites: the ester and the ketone functionalities, as well as the aromatic ring.

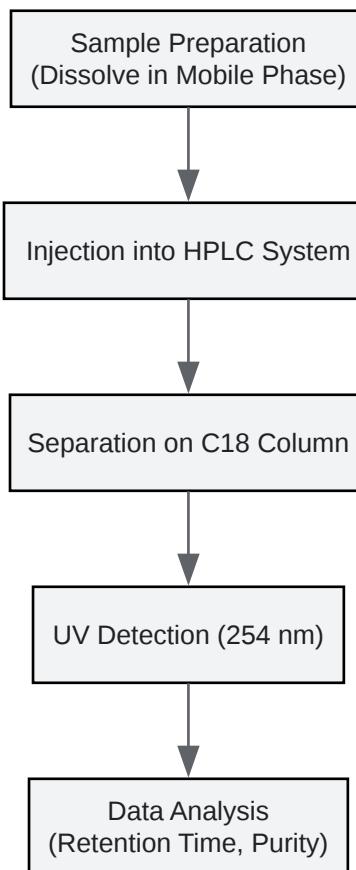
- Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, under acidic or basic conditions.[\[1\]](#)

- Reactions of the Ketone: The ketone carbonyl group can undergo various reactions such as reduction to a secondary alcohol, reductive amination, and aldol condensation.
- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile.


Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **Ethyl 4-(2-oxopropyl)benzoate** is limited. However, the structural motif is present in compounds with reported biological activities, suggesting potential avenues for investigation. For instance, some benzoate derivatives have been explored for their anticancer and antibacterial properties.

Due to the lack of specific biological data for **Ethyl 4-(2-oxopropyl)benzoate**, a signaling pathway diagram cannot be accurately generated at this time. Further research is required to elucidate its biological targets and mechanism of action.


Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of **Ethyl 4-(2-oxopropyl)benzoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and analysis of **Ethyl 4-(2-oxopropyl)benzoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]
- 2. 4-(2-OXO-PROPYL)-BENZOIC ACID ETHYL ESTER | 73013-51-1 [chemicalbook.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-(2-oxopropyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342161#physical-and-chemical-properties-of-ethyl-4-2-oxopropyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com